molecular formula C12H18O9 B13325779 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate

Katalognummer: B13325779
Molekulargewicht: 306.27 g/mol
InChI-Schlüssel: XULBXHXHMBTICR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxymethyl groups and acetate functionalities. It is primarily used in organic synthesis and material science research due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of 2,5-bis(hydroxymethyl)tetrahydrofuran. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 0°C to room temperature, to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate exerts its effects involves its ability to undergo various chemical transformations. These transformations enable it to interact with different molecular targets and pathways, facilitating the synthesis of a wide range of products. The compound’s multiple functional groups allow for diverse reactivity, making it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,5-Bis(hydroxymethyl)tetrahydrofuran-2,3,4-triyl triacetate stands out due to its multiple functional groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form various derivatives makes it a unique and valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C12H18O9

Molekulargewicht

306.27 g/mol

IUPAC-Name

[4,5-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H18O9/c1-6(15)18-10-9(4-13)21-12(5-14,20-8(3)17)11(10)19-7(2)16/h9-11,13-14H,4-5H2,1-3H3

InChI-Schlüssel

XULBXHXHMBTICR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1C(OC(C1OC(=O)C)(CO)OC(=O)C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.